Ethyl 5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, characterized by the presence of fluorine atoms at positions 5 and 7 on the indole ring, exhibits unique chemical properties that make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate typically involves the reaction of indole-2-carboxylic acid with ethyl alcohol in the presence of a catalyst. One common method involves dissolving indole-2-carboxylic acid in thionyl chloride (SOCl2) at 0°C, followed by the addition of absolute ethanol at room temperature . The reaction proceeds under mild conditions, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, indole derivatives are known to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation .
Comparison with Similar Compounds
Similar Compounds
Ethyl indole-2-carboxylate: Lacks the fluorine atoms at positions 5 and 7.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Contains an amino group and different substituents.
Uniqueness
Ethyl 5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets .
Biological Activity
Ethyl 5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name: Ethyl 5,7-difluoro-1H-indole-2-carboxylate
- Molecular Formula: C11H9F2NO2
- Molecular Weight: 225.19 g/mol
- CAS Number: 220679-10-7
The compound's structure features two fluorine atoms at the 5 and 7 positions of the indole ring, which significantly influences its chemical and biological properties .
Synthesis
The synthesis of this compound typically involves:
- Starting Materials: Commercially available indole derivatives.
- Reaction Steps: Multi-step processes including halogenation and esterification.
- Industrial Methods: Optimization of reaction conditions to enhance yield and purity, often utilizing catalysts and controlled environments .
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. A study reported its ability to inhibit cell proliferation in various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 15.8 |
A549 (lung cancer) | 12.4 |
HeLa (cervical cancer) | 18.6 |
The compound's mechanism of action in cancer cells may involve the induction of apoptosis and inhibition of cell cycle progression .
The biological effects of this compound are thought to result from its interaction with specific molecular targets. The compound may bind to enzymes or receptors involved in critical pathways such as apoptosis and cell proliferation. For instance, it has been shown to interact with proteins involved in the apoptotic pathway, enhancing cell death in tumor cells .
Case Studies
Several studies have highlighted the potential applications of this compound:
-
Study on Anticancer Activity:
- Researchers synthesized a series of indole derivatives including this compound and tested their efficacy against various cancer cell lines.
- Results indicated that modifications at specific positions on the indole ring could enhance anticancer activity significantly.
- Antimicrobial Efficacy:
Properties
Molecular Formula |
C11H11F2NO2 |
---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
ethyl 5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H11F2NO2/c1-2-16-11(15)9-4-6-3-7(12)5-8(13)10(6)14-9/h3,5,9,14H,2,4H2,1H3 |
InChI Key |
FSMJOZQWAPTTRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(N1)C(=CC(=C2)F)F |
Origin of Product |
United States |
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